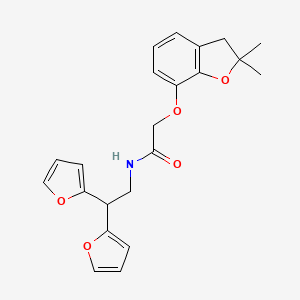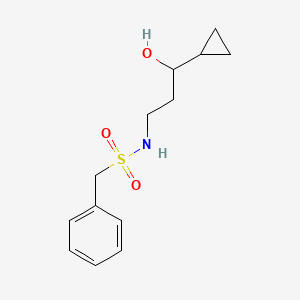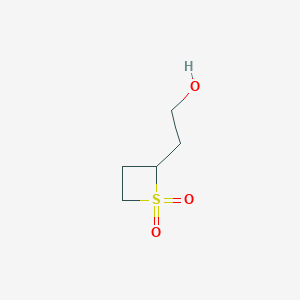
Methyl 2-((1-(2,2-diphenylacetyl)piperidin-4-yl)sulfonyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((1-(2,2-diphenylacetyl)piperidin-4-yl)sulfonyl)acetate is a chemical compound that has gained significant attention in the field of scientific research. It is a novel molecule that has shown promising results in various studies.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Methyl 2-((1-(2,2-diphenylacetyl)piperidin-4-yl)sulfonyl)acetate and related compounds have been studied for their synthesis and crystal structures. For instance, Girish et al. (2008) detailed the synthesis and crystal structure of a related compound, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, illustrating its molecular arrangement and interactions (Girish et al., 2008).
Antimicrobial Properties
- Compounds with structures similar to this compound have been evaluated for their antimicrobial properties. Iqbal et al. (2017) synthesized acetamide derivatives bearing piperidine and assessed their antibacterial potentials, finding notable activity against several bacterial strains (Iqbal et al., 2017). Additionally, Vinaya et al. (2009) reported on the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and their antimicrobial activity against pathogens of tomato plants, underscoring the significance of the piperidine structure in antimicrobial efficacy (Vinaya et al., 2009).
Antioxidant and Anticholinesterase Activities
- The piperidine structure, a key feature in this compound, has been studied for its potential in antioxidant and anticholinesterase activities. Karaman et al. (2016) synthesized novel sulfonyl hydrazone compounds with piperidine derivatives and evaluated their antioxidant capacity and anticholinesterase activity, revealing promising results in these domains (Karaman et al., 2016).
Application in Organic Synthesis
- Compounds structurally related to this compound are utilized in the synthesis of various organic molecules. For example, Back et al. (2005) employed a similar compound in the synthesis of the quinolizidine alkaloids (-)-lasubine II and (+/-)-myrtine, demonstrating the utility of such structures in complex organic synthesis processes (Back et al., 2005).
Mécanisme D'action
Target of Action
The primary target of Methyl 2-((1-(2,2-diphenylacetyl)piperidin-4-yl)sulfonyl)acetate is currently unknown. It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine-containing compounds are known to interact with various biological targets, leading to a wide range of pharmacological activities .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological processes, suggesting that this compound may also interact with multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with piperidine derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
methyl 2-[1-(2,2-diphenylacetyl)piperidin-4-yl]sulfonylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5S/c1-28-20(24)16-29(26,27)19-12-14-23(15-13-19)22(25)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19,21H,12-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNADULNIIJEIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2375566.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2375569.png)
![tert-butyl 3-(piperidin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate hydrochloride](/img/structure/B2375571.png)
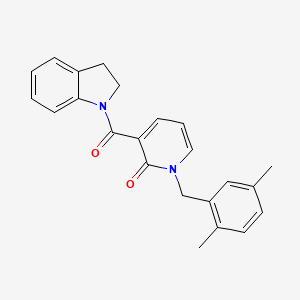
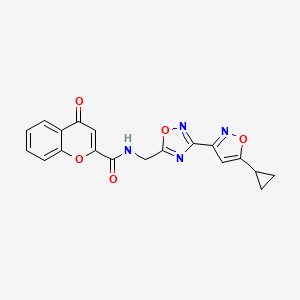
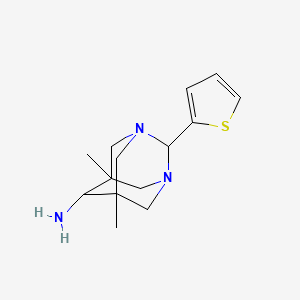
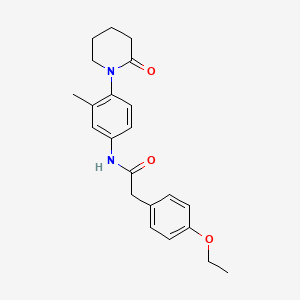
![2-Chloro-1-(8,8-dioxo-8lambda6-thia-11-azatricyclo[4.3.3.01,6]dodecan-11-yl)ethanone](/img/structure/B2375576.png)
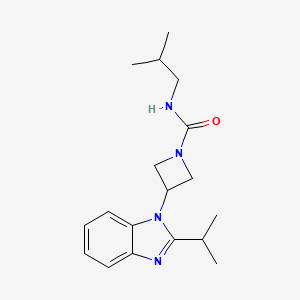
![6-Methyl-2-[[1-(2-phenoxypropanoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2375579.png)
